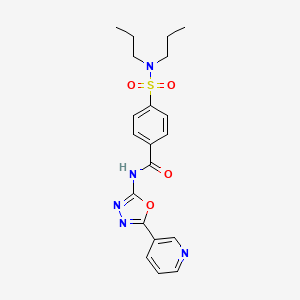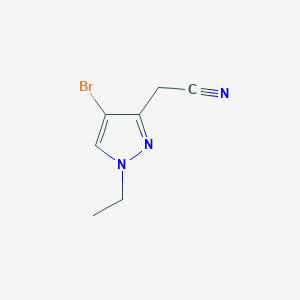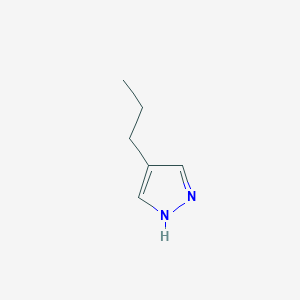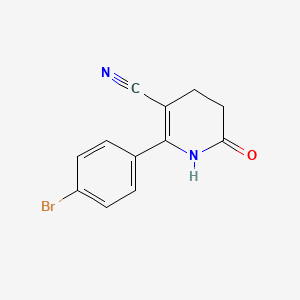![molecular formula C14H11F3N2OS B2699886 {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea CAS No. 1797296-39-9](/img/structure/B2699886.png)
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that belongs to the class of organofluorine compounds . It has an empirical formula of C8H7F3N2S .
Synthesis Analysis
The synthesis ofThis compound and its derivatives has been discussed in several studies . The synthesis process often involves the use of various reagents and specific conditions. For instance, one study discussed the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . Molecular Structure Analysis
The molecular structure ofThis compound has been investigated using various techniques . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied both experimentally and theoretically . Chemical Reactions Analysis
The chemical reactions involvingThis compound are complex and can vary depending on the specific conditions and reagents used . Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.21 . Other physical and chemical properties such as melting point, solubility, and spectral data can be determined through various analytical techniques .
Scientific Research Applications
Green Synthesis of Thiourea Derivatives
Thioureas, including derivatives like {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, are significant in medicinal chemistry due to their diverse biological activities. A study by Kumavat et al. (2013) highlights an environmentally friendly method for synthesizing disubstituted thiourea derivatives using solar energy, suggesting an advance in sustainable chemical processes (Kumavat et al., 2013).
Role in Organocatalysis
Thiourea derivatives have been identified as critical in organocatalysis. Lippert et al. (2012) discuss the significance of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, which is closely related to the chemical structure . Their research provides insights into catalyst design and the interaction mechanisms involved (Lippert et al., 2012).
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of similar thiourea derivatives have been extensively studied. For instance, Mary et al. (2016) conducted a comprehensive analysis of a related compound, providing valuable information on its molecular structure, vibrational frequencies, and charge transfer mechanisms (Mary et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, thiourea derivatives have shown potential as enzyme inhibitors and in drug development. Research by Rahman et al. (2021) demonstrates the enzyme inhibition capabilities of thiourea derivatives, highlighting their potential in therapeutic applications (Rahman et al., 2021).
Advanced Material Applications
The applications of thiourea derivatives extend to advanced materials, such as in the construction of gel polymer electrolytes for dye-sensitized solar cells. Karthika et al. (2019) discuss the use of thiourea derivatives in enhancing the efficiency of these solar cells, demonstrating their significance in renewable energy technologies (Karthika et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is a thiourea derivative that has been studied for its potential as a new drug Thiourea derivatives are known for their diverse biological activities, including antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents .
Mode of Action
It is suggested that the compound can act as a potential inhibitor
Biochemical Pathways
Molecules incorporating the 3-(trifluoromethyl)phenyl moiety are known for their strong inhibitory effect on gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species .
Result of Action
Thiourea-derived compounds are known to exert cytotoxicity against different cell line tissues .
Action Environment
properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMVAUBCSCYVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)



![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)
![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)